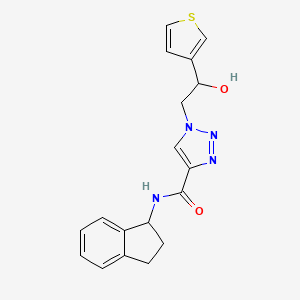
N-(2,3-dihydro-1H-inden-1-yl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-1-yl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,3-dihydro-1H-inden-1-yl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an indene moiety and a triazole ring. Its molecular formula is C15H16N4O2S, with a molecular weight of approximately 316.38 g/mol. The presence of functional groups such as hydroxyl and thiophene contributes to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens:
- Bacterial Inhibition : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated minimum inhibitory concentrations (MICs) ranging from 15.6 to 125 µg/mL against Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The antimicrobial action is primarily bactericidal, inhibiting protein synthesis and disrupting nucleic acid metabolism. The compound also shows moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal effects:
- Fungal Inhibition : It demonstrated antifungal activity against Candida albicans with MIC values around 31.2 µg/mL, indicating potential for treating fungal infections .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against biofilm-forming bacteria. The results indicated that it significantly reduced biofilm formation by up to 75% compared to control treatments. This suggests its potential use in clinical settings where biofilm-related infections are prevalent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications to the thiophene and triazole components could enhance biological activity. For example, substituting different groups on the thiophene ring improved antibacterial potency significantly .
Data Summary
| Biological Activity | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Bacterial Inhibition | 15.6 - 125 | Staphylococcus aureus |
| 31.2 | Escherichia coli | |
| Antifungal Activity | 31.2 | Candida albicans |
Propriétés
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-1-(2-hydroxy-2-thiophen-3-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-17(13-7-8-25-11-13)10-22-9-16(20-21-22)18(24)19-15-6-5-12-3-1-2-4-14(12)15/h1-4,7-9,11,15,17,23H,5-6,10H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYMIVMMUJRIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)C3=CN(N=N3)CC(C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














